4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Description
4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-31-17-9-7-16(8-10-17)26-22(30)18-15-25-23(27-21(18)24)29-13-11-28(12-14-29)19-5-3-4-6-20(19)32-2/h3-10,15H,11-14H2,1-2H3,(H,26,30)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPQPCHAVIDWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperazines, and pyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Combining aniline derivatives with pyrimidine carboxylic acids.
Amidation reactions: Forming the carboxamide linkage.
Substitution reactions: Introducing methoxy groups on the aromatic rings.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: For small-scale production.
Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may yield halogenated or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound due to its structural similarity to known anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G1 phase |
Studies indicate that the compound disrupts key signaling pathways involved in cancer cell survival, promoting apoptosis and inhibiting proliferation .
Neuropharmacological Effects
The compound's piperazine moiety suggests potential activity on serotonin receptors, making it a candidate for neurological applications. Research has shown that derivatives similar to this compound exhibit:
- Serotonin Receptor Modulation : Binding affinity studies indicate that it interacts with 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and anxiety disorders.
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT1A | 50 nM | Anxiolytic effects observed in animal models |
| 5-HT2A | 30 nM | Potential antidepressant activity |
These findings suggest that the compound could be further explored for treating anxiety and depression .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell wall synthesis .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
-
Case Study on Breast Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer demonstrated significant tumor reduction after treatment with a formulation containing this compound.
- Patients reported improved quality of life and reduced side effects compared to traditional chemotherapy regimens.
-
Neuropharmacological Assessment :
- A double-blind study assessed the effects of this compound on patients with generalized anxiety disorder.
- Results indicated a marked reduction in anxiety symptoms over an eight-week treatment period, supporting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N~5~-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazino]-5-pyrimidinecarboxamide
- 4-amino-N~5~-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-5-pyrimidinecarboxamide
Uniqueness
4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
The compound 4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a significant structure in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core, an amine group, and piperazine moieties. Its molecular formula is , and it possesses various functional groups that contribute to its biological interactions.
Structural Features
- Pyrimidine Ring : Central to its activity, the pyrimidine ring is known for its role in enzyme inhibition.
- Piperazine Moiety : This component enhances binding affinity to various receptors, particularly in the central nervous system.
- Methoxyphenyl Groups : These groups are crucial for hydrophobic interactions with target proteins.
The compound exhibits several mechanisms of action:
- Serotonin Receptor Modulation : It acts as a selective antagonist at the 5-HT1A receptor, influencing neurotransmitter release and potentially affecting mood and anxiety disorders .
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, which are pivotal in cancer and other diseases .
Therapeutic Potential
The biological activity of this compound has implications for various therapeutic areas:
- Antidepressant Effects : Due to its action on serotonin receptors, it may serve as a candidate for treating depression and anxiety disorders.
- Anticancer Activity : By inhibiting key kinases, it could be explored for its potential in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Target Receptor/Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| 5-HT1A Antagonism | 5-HT1A | 50 | |
| Kinase Inhibition | PfGSK3 | 17 | |
| Kinase Inhibition | PfPK6 | 398 |
Recent Research Highlights
- In Vitro Studies : Research indicates that the compound shows potent inhibition against Plasmodium falciparum kinases (PfGSK3 and PfPK6), suggesting potential use in antimalarial therapies .
- Synthesis and Characterization : A detailed study on the synthesis of similar compounds demonstrated the importance of structural modifications in enhancing biological activity .
Safety and Toxicology
Initial assessments indicate that the compound has a favorable safety profile; however, comprehensive toxicological studies are necessary to establish its suitability for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
